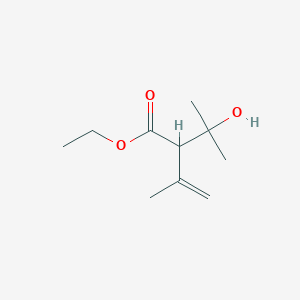
Ethyl 2-(2-hydroxypropan-2-yl)-3-methylbut-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-hydroxypropan-2-yl)-3-methylbut-3-enoate is an organic compound with a unique structure that includes an ester functional group, a hydroxyl group, and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-hydroxypropan-2-yl)-3-methylbut-3-enoate can be achieved through several methods. One common approach involves the esterification of 2-(2-hydroxypropan-2-yl)-3-methylbut-3-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-hydroxypropan-2-yl)-3-methylbut-3-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products
Oxidation: 2-(2-oxopropan-2-yl)-3-methylbut-3-enoic acid.
Reduction: 2-(2-hydroxypropan-2-yl)-3-methylbut-3-enol.
Substitution: 2-(2-hydroxypropan-2-yl)-3-methylbut-3-enamide.
Scientific Research Applications
Ethyl 2-(2-hydroxypropan-2-yl)-3-methylbut-3-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-hydroxypropan-2-yl)-3-methylbut-3-enoate involves its interaction with various molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The double bond in the compound’s structure may also undergo reactions that modulate its biological activity.
Comparison with Similar Compounds
Ethyl 2-(2-hydroxypropan-2-yl)-3-methylbut-3-enoate can be compared with similar compounds such as:
Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate in the synthesis of olmesartan.
Ethyl 5-nitrobenzofuran-2-carboxylate: A benzofuran derivative with significant biological activity.
Properties
CAS No. |
57003-53-9 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
ethyl 2-(2-hydroxypropan-2-yl)-3-methylbut-3-enoate |
InChI |
InChI=1S/C10H18O3/c1-6-13-9(11)8(7(2)3)10(4,5)12/h8,12H,2,6H2,1,3-5H3 |
InChI Key |
YJWZCNPUGVYNEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=C)C)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


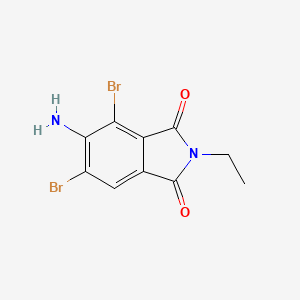
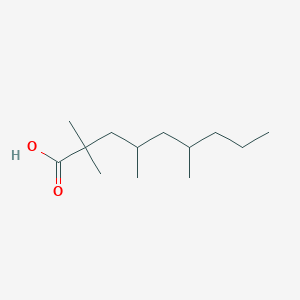
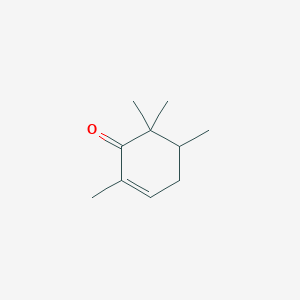

![2-[(Benzenesulfonyl)methyl]-1-phenylprop-2-en-1-one](/img/structure/B14619883.png)
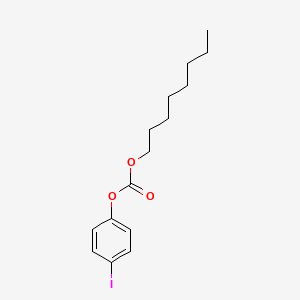
![Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-](/img/structure/B14619888.png)
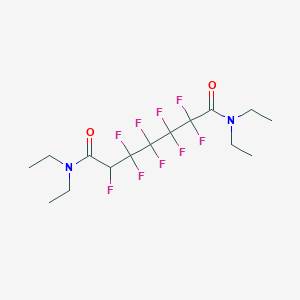

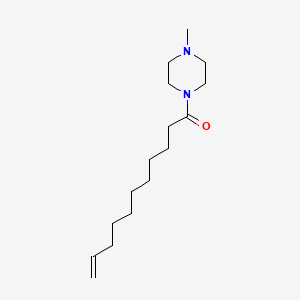
![(E)-Methyl[4-(4-methylphenyl)-2H-1,3-dithiol-2-ylidene]sulfanium iodide](/img/structure/B14619913.png)

![N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-L-phenylalaninamide](/img/structure/B14619932.png)
![O-[2-(Dimethylamino)ethyl] butylcarbamothioate](/img/structure/B14619946.png)
